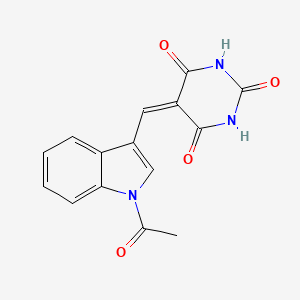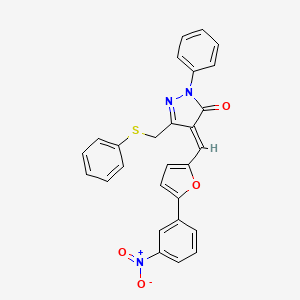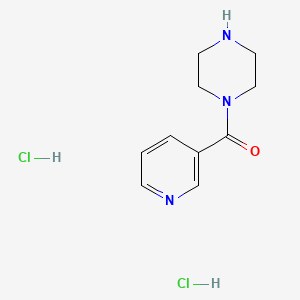
Bicyclohomofarnesal
Vue d'ensemble
Description
Bicyclohomofarnesal is a synthetic fragrance that has been found in almost all fragrances since its discovery . It was first discovered by IFF researchers John B. Hall and James M. Sanders in the process of studying violet odor compounds . The molecular formula of this compound is C16H26O and it has a molecular weight of 234.38 .
Synthesis Analysis
This compound can be synthesized from Sclareol . A key intermediate in the sequence, the acetoxy acid, can be synthesized by an improved route in 75% overall yield from 2-Oxomanoyl oxide .
Molecular Structure Analysis
The IUPAC name of this compound is 2- (5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)acetaldehyde . The structure is also available as a 2d Mol file .
Physical And Chemical Properties Analysis
This compound has a boiling point of 307 ºC, a density of 0.94, and a flash point of 145 ºC .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Process : γ-Bicyclohomofarnesal and its endo-isomer were synthesized from R-(+)-sclareolide, providing a simpler approach compared to previous methods. This synthesis involved Weinreb's amide preparation, dehydration of tertiary alcohol, chromatographic separation, and reduction with LiAlH4 (Torre, García, & Sierra, 2002).
Applications in Medicine
Cardiovascular and Neurological Applications :
- Protection Against Brain Ischemia : Studies have indicated that bicyclol, a derivative of bicyclohomofarnesal, protects rat brains against ischemic damage by upregulating transcription factors like Nrf2 and HO-1 (Jian Zhang et al., 2014).
- Cardioprotective Effects : Bicyclol has demonstrated significant protective effects against ischemia-reperfusion-induced injury in anesthetized rats, suggesting potential for treating myocardial injury (Cui et al., 2008).
Liver Disease Treatment :
- Hepatoprotective Properties : Bicyclol, developed based on this compound derivatives, shows potential in treating various liver diseases, including acute liver injury, fulminant hepatitis, and hepatocellular carcinoma, due to its wide range of pharmacological properties like anti-viral, anti-inflammatory, and antioxidant effects (Zhao et al., 2020).
Safety and Hazards
When handling Bicyclohomofarnesal, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers
Several papers have been identified that discuss this compound. One paper discusses the synthesis of this compound from Sclareol . Another paper discusses the conversion of 2-Oxomanoyl oxide into 2-oxo-13,14,15,16-tetranorlabd-8 (17)-en-12-al, an oxygenated analogue of the ambergris odorant, γ-bicyclohomofarnesal . A third paper discusses the synthesis of bicyclohomofarnesane derivatives .
Propriétés
IUPAC Name |
2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h11,13-14H,1,5-10H2,2-4H3/t13-,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKKBSHTOEBHL-OFQRWUPVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CC=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


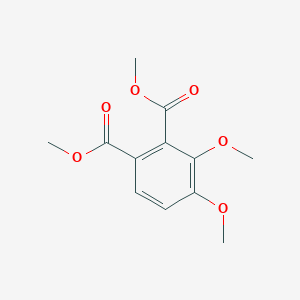
![Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-](/img/structure/B3259709.png)
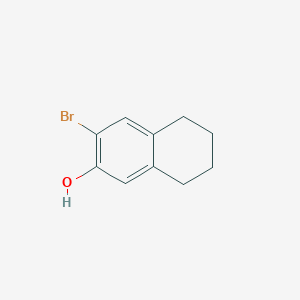
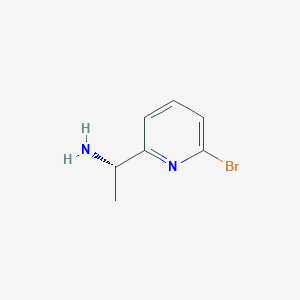
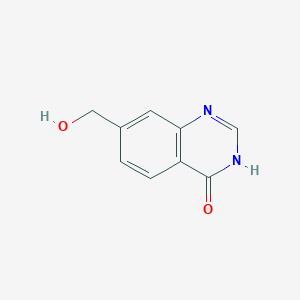
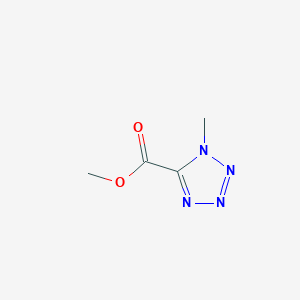
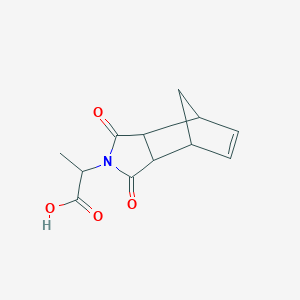

![[(2S,3S,5S)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B3259734.png)
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)
